1H and 13C NMR chemical shifts for 2-(cyclohex-1-en-1-yl)benzoic acid
1H and 13C NMR chemical shifts for 2-(cyclohex-1-en-1-yl)benzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(cyclohex-1-en-1-yl)benzoic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of each atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(cyclohex-1-en-1-yl)benzoic acid, a molecule featuring a sterically demanding and electronically influential linkage between a benzoic acid and a cyclohexene moiety. Understanding its spectral characteristics is crucial for researchers in medicinal chemistry and materials science where biphenyl-type structures are common.
This document provides predicted chemical shifts based on established principles and data from analogous structures. The core of this guide lies in the detailed interpretation of these shifts, explaining the underlying phenomena such as inductive effects, resonance, and, most critically, the magnetic anisotropy that governs the spectral appearance of this non-planar molecule.
Experimental Protocols: High-Resolution NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation and parameter optimization. The following protocol represents a self-validating system for the analysis of 2-(cyclohex-1-en-1-yl)benzoic acid.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the analyte is freely soluble (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often the first choice for general organic compounds.[1] However, for carboxylic acids, DMSO-d₆ can be advantageous as it minimizes the rate of proton exchange, resulting in sharper -OH signals.[2]
-
Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring a full suite of NMR data for structural confirmation.
Caption: Standard workflow for comprehensive NMR data acquisition and analysis.
Predicted NMR Data for 2-(cyclohex-1-en-1-yl)benzoic acid
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. These predictions are derived from foundational NMR principles and comparative analysis with structurally similar compounds, including substituted benzoic acids and cyclohexenes.[1][4]
Molecular Structure and Atom Numbering
Caption: Atom numbering scheme for 2-(cyclohex-1-en-1-yl)benzoic acid.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Key Influences |
| H-COOH (C7) | 10.0 - 12.0 | broad singlet | 1H | Hydrogen bonding, solvent dependent[5][6] |
| H6 | 7.95 - 8.10 | doublet (d) | 1H | Deshielding by COOH and steric compression |
| H4 | 7.50 - 7.65 | triplet (t) | 1H | Standard aromatic proton |
| H5 | 7.35 - 7.50 | triplet (t) | 1H | Standard aromatic proton |
| H3 | 7.20 - 7.30 | doublet (d) | 1H | Shielded by steric hindrance/twist |
| H2' | 5.80 - 6.00 | multiplet (m) | 1H | Vinylic proton, deshielded by benzene ring |
| H3', H3'' | 2.20 - 2.40 | multiplet (m) | 2H | Allylic protons |
| H6', H6'' | 2.10 - 2.30 | multiplet (m) | 2H | Allylic protons |
| H4', H4'' | 1.60 - 1.80 | multiplet (m) | 2H | Aliphatic protons |
| H5', H5'' | 1.60 - 1.80 | multiplet (m) | 2H | Aliphatic protons |
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Carbon Type | Key Influences |
| C7 (COOH) | 170.0 - 173.0 | C=O | Carboxylic acid carbonyl[3][5] |
| C2 | 142.0 - 144.0 | Quaternary C | Attached to bulky cyclohexene group |
| C1' | 138.0 - 140.0 | Quaternary C | Vinylic, attached to benzene ring |
| C1 | 132.5 - 134.0 | Quaternary C | Attached to COOH |
| C4 | 131.0 - 132.5 | CH | Aromatic CH |
| C6 | 130.0 - 131.5 | CH | Aromatic CH, deshielded by COOH |
| C5 | 128.0 - 129.5 | CH | Aromatic CH |
| C3 | 127.0 - 128.0 | CH | Aromatic CH |
| C2' | 125.0 - 127.0 | CH | Vinylic CH[7] |
| C3' | 29.0 - 31.0 | CH₂ | Allylic CH₂ |
| C6' | 25.0 - 27.0 | CH₂ | Allylic CH₂ |
| C5' | 22.0 - 24.0 | CH₂ | Aliphatic CH₂ |
| C4' | 21.0 - 23.0 | CH₂ | Aliphatic CH₂ |
Detailed Spectral Analysis and Interpretation
The chemical shifts observed in NMR are exquisitely sensitive to the local electronic environment of each nucleus.[8] For 2-(cyclohex-1-en-1-yl)benzoic acid, the key determinants are the inductive and resonance effects of the carboxyl and alkenyl groups, and the through-space magnetic anisotropy.[9][10][11]
¹H NMR Spectrum Analysis
-
Carboxylic Acid Proton (H-COOH, δ 10.0-12.0 ppm): The proton of the carboxylic acid is highly deshielded and appears far downfield.[5] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[6] In a non-polar solvent like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which shifts this proton downfield.[12] A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon shaking the sample with a drop of D₂O.[5]
-
Aromatic Protons (H3, H4, H5, H6, δ 7.20-8.10 ppm): These four protons on the benzoic acid ring exhibit distinct chemical shifts due to the influence of the two ortho substituents.
-
H6: This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it significantly. Furthermore, steric hindrance between the cyclohexene and carboxylic acid groups likely forces the two rings to twist out of plane, placing H6 in close proximity to the cyclohexene ring, causing further deshielding. It is expected to be the most downfield of the aromatic protons.
-
H3: This proton is ortho to the bulky cyclohexenyl substituent. The steric strain likely causes a twist around the C2-C1' bond, potentially placing H3 in a shielding region of the cyclohexene's pi-system's magnetic anisotropy.
-
H4 and H5: These protons are meta and para to the cyclohexenyl group, respectively. Their chemical shifts will be less perturbed and are predicted to appear at intermediate values typical for benzoic acid derivatives.[4][13]
-
-
Vinylic Proton (H2', δ 5.80-6.00 ppm): Protons attached to sp² hybridized carbons in alkenes typically resonate between 4.5 and 6.1 ppm.[14] The H2' proton is deshielded due to its position on a double bond conjugated with the aromatic ring. More importantly, due to the likely twisted conformation, H2' resides in the plane of the benzene ring, placing it in the strong deshielding zone of the ring's anisotropic field.[15][16]
-
Allylic Protons (H3', H6', δ 2.10-2.40 ppm): These protons are adjacent to the double bond and are deshielded relative to simple aliphatic protons. Their chemical shifts are characteristic of allylic systems.
-
Aliphatic Protons (H4', H5', δ 1.60-1.80 ppm): These methylene groups are furthest from the deshielding functional groups and therefore appear at the most upfield region of the spectrum, consistent with typical saturated cycloalkane protons.[17]
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C7, δ 170.0-173.0 ppm): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[5] Its resonance is generally upfield compared to ketones or aldehydes due to the shielding effect of the adjacent oxygen atom's lone pairs.[18][19]
-
Aromatic Carbons (C1-C6, δ 127.0-144.0 ppm): The six carbons of the benzene ring will give six distinct signals.
-
Quaternary Carbons (C1, C2): C1, attached to the carboxyl group, and C2, attached to the cyclohexenyl group, are deshielded and will have their signals identified by their lack of signal in a DEPT-135 experiment. C2 is predicted to be particularly downfield due to the steric and electronic effects of the bulky substituent.
-
Protonated Carbons (C3, C4, C5, C6): The chemical shifts of these carbons are influenced by the substituent effects of the -COOH and -C₆H₉ groups. The specific assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.
-
-
Vinylic Carbons (C1', C2', δ 125.0-140.0 ppm): The two sp² carbons of the cyclohexene double bond are deshielded relative to their sp³ counterparts. The quaternary carbon C1' is significantly more deshielded than the protonated C2' due to its substitution on the aromatic ring.[7]
-
Aliphatic Carbons (C3'-C6', δ 21.0-31.0 ppm): These sp³ hybridized carbons appear in the upfield region of the spectrum. The allylic carbons (C3' and C6') are slightly deshielded compared to the more remote C4' and C5' carbons, a typical trend in cyclohexene systems.[20]
The Role of Magnetic Anisotropy
The spatial arrangement of the two rings is the most critical factor in determining the precise chemical shifts, particularly for the protons in the "bay region" (H6 and H2'). The pi electrons in the benzene ring and the C1'-C2' double bond circulate in the presence of the external magnetic field, creating localized induced magnetic fields. This phenomenon is known as magnetic anisotropy.[15][21]
Caption: Magnetic anisotropy effects contributing to proton deshielding.
Protons located in the plane of the benzene ring (the deshielding zone) experience an additive magnetic field and resonate at a lower field (higher δ value).[15] Conversely, protons positioned above or below the ring plane (the shielding zone) resonate at a higher field.[16] In the twisted conformation of 2-(cyclohex-1-en-1-yl)benzoic acid, the vinylic proton H2' is forced into the deshielding plane of the aromatic ring, while the aromatic proton H6 is in the deshielding zone of the alkene. This reciprocal deshielding effect is a key diagnostic feature for this class of compounds.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(cyclohex-1-en-1-yl)benzoic acid are rich with structural information. The chemical shifts are governed by a combination of inductive effects from the carboxylic acid group, the hybridization state of the carbon atoms, and dominant through-space magnetic anisotropic effects arising from the sterically enforced twisted conformation between the aromatic and cyclohexene rings. The predicted data and detailed interpretations provided in this guide serve as a robust framework for researchers to assign and understand the NMR spectrum of this molecule and its derivatives, facilitating accurate structural verification and further scientific investigation. Definitive assignment would be achieved through a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.
References
- Cox, R. H. (1969). Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy.
- Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. John Wiley & Sons, Ltd.
- St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts.
-
Monti, D., Orsini, F., & Severini Ricca, G. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters. Available at: [Link]
- BenchChem. (2026). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- Mao, J. D., & Schmidt-Rohr, K. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
-
ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]
-
National Center for Biotechnology Information. 1-Phenylcyclohexene. PubChem. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
-
American Chemical Society Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]
- Journal Name. (n.d.). EXPERIMENTAL DETAILS Content.
- DSpace@MIT. (n.d.). APPENDIX 2.
- MRI Questions. (2015). 5.2 Chemical Shift.
- Unknown. (n.d.). Chemical shifts.
-
YouTube. (2021). Factors Affecting Chemical Shift. Available at: [Link]
-
American Chemical Society Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10.
-
Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Available at: [Link]
- The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
- Chemical Synthesis Database. (2025). 2-cyclohexen-1-yl benzoate.
- Unknown. (n.d.). Factors Affecting Chemical Shift in Proton NMR Spectroscopy.
-
RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. Available at: [Link]
- Unknown. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?.
-
National Center for Biotechnology Information. o-Phenylbenzoic acid. PubChem. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Unknown. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]
-
American Chemical Society Publications. (2012). Antiaromaticity Proved by the Anisotropic Effect in 1H NMR Spectra. Available at: [Link]
- Doc Brown's Chemistry. (2026). Interpreting the 13 C NMR spectrum of benzoic acid.
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]
-
Publications. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.8: Diamagnetic Anisotropy. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid. NIST WebBook. Available at: [Link]
Sources
- 1. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Sci-Hub. Proton magnetic resonance spectra of monosubstituted benzoic acids / Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 [sci-hub.box]
- 5. jove.com [jove.com]
- 6. mriquestions.com [mriquestions.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. arsdcollege.ac.in [arsdcollege.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. modgraph.co.uk [modgraph.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
